

Preliminary Toxicological Assessment of N-Nitroso-bisoprolol: A Technical Whitepaper

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Compound of Interest

Compound Name: *N-Nitroso-bisoprolol*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-bisoprolol (NBP), a nitrosamine drug substance-related impurity (NDSRI) of the widely prescribed beta-blocker bisoprolol, has come under scrutiny as part of the broader regulatory focus on nitrosamine impurities in pharmaceuticals.[1][2] Nitrosamines are classified as probable human carcinogens, necessitating a thorough toxicological evaluation to establish safe limits for human exposure.[2] This technical guide provides a comprehensive overview of the preliminary toxicological assessment of NBP, summarizing key in vitro and in vivo mutagenicity studies, detailing experimental protocols, and presenting derived safe intake limits. The findings suggest that while NBP exhibits weak mutagenic potential under specific laboratory conditions, its potency is significantly lower than that of small-molecule nitrosamines, supporting higher acceptable intake levels than the conservative default values.[1][2]

Introduction

The discovery of N-nitrosamine impurities in various medications has prompted stringent regulatory actions worldwide to mitigate patient risk.[2] N-nitrosamines are a class of compounds of concern due to their potential carcinogenicity, a property linked to their metabolic activation into reactive electrophiles that can alkylate DNA.[3] **N-Nitroso-bisoprolol** (NBP) is an NDSRI formed from the nitrosation of the secondary amine moiety of bisoprolol.[4] Its structural complexity compared to simple nitrosamines like N-nitrosodimethylamine (NDMA)

suggests a different toxicological profile.[5] This whitepaper consolidates the current toxicological data on NBP to inform risk assessment and control strategies.

In Vitro Mutagenicity Assessment

The initial toxicological evaluation of **N-Nitroso-bisoprolol** involved assessing its mutagenic potential in bacterial and mammalian cell systems. These assays are crucial for identifying genotoxic hazards.

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenicity of NBP was evaluated using the Ames test, which detects chemically induced reverse mutations in histidine-dependent strains of *Salmonella typhimurium* and a tryptophan-dependent strain of *Escherichia coli*. [6] Initial tests under standard OECD 471 conditions with 10% and 30% induced rat liver S9 and 30% uninduced hamster liver S9 metabolic activation systems were negative. [2][6][7]

However, when tested using an Enhanced Ames Test (EAT) protocol, specifically with a 30% induced hamster liver S9 fraction, NBP showed a positive mutagenic response in *S. typhimurium* strains TA100 and TA1535. [2][6][7] This indicates that under specific and stringent metabolic activation conditions, NBP can induce base-pair substitution mutations. [2][6][7] The EAT is considered more sensitive for detecting the mutagenicity of certain nitrosamines. [6][8]

Table 1: Summary of Enhanced Ames Test (EAT) Results for **N-Nitroso-bisoprolol** [6]

Test Strain	Metabolic Activation	Result
<i>S. typhimurium</i> TA100	30% Induced Hamster S9	Positive
<i>S. typhimurium</i> TA1535	30% Induced Hamster S9	Positive
<i>S. typhimurium</i> TA98	30% Induced Hamster S9	Negative
<i>S. typhimurium</i> TA1537	30% Induced Hamster S9	Negative
<i>E. coli</i> WP2uvrA	30% Induced Hamster S9	Negative

Mammalian Cell Gene Mutation Assay (HPRT Assay)

To assess mutagenicity in a mammalian system, a Hypoxanthine-Guanine Phosphoribosyl Transferase (HPRT) gene mutation assay was conducted using V79 Chinese hamster lung cells.[2][7] In this assay, NBP did not induce a relevant increase in mutation frequency, in contrast to the positive control, N-nitrosodiethylamine (NDEA).[2][6][7] This negative result in a mammalian cell line suggests a lower mutagenic potential in eukaryotic systems compared to the findings in the highly sensitive EAT.[2][7]

Table 2: HPRT Assay Results for **N-Nitroso-bisoprolol** in V79 Cells[2][7]

Compound	Concentration Range Tested	Result
N-Nitroso-bisoprolol (NBP)	Not specified	Negative
N-Nitrosodiethylamine (NDEA)	Not specified	Positive

In Vivo Genotoxicity Assessment

To evaluate the genotoxic potential of NBP in a whole-animal model, a 28-day repeat-dose study was conducted in wild-type NMRI mice.[2][7] This in vivo assessment is critical for understanding the toxicological relevance of the in vitro findings.

28-Day Repeat-Dose Study with ecNGS

The study utilized the highly sensitive error-corrected next-generation sequencing (ecNGS) method, specifically duplex sequencing, to detect mutations in the liver and bone marrow of mice treated with NBP.[2][6][7] This advanced technique allows for the detection of rare mutational events across the genome.[6] A weak induction of mutation frequencies was observed in both the liver and bone marrow.[2][6][7]

Table 3: Summary of 28-Day In Vivo Mutagenicity Study of **N-Nitroso-bisoprolol**[2][7]

Species	Strain	Duration	Tissues Examined	Analytical Method	Key Finding
Mouse	NMRI (wild-type)	28 days	Liver, Bone Marrow	ecNGS (Duplex Sequencing)	Weak induction of mutation frequencies

Derivation of Safe Intake Limits

Based on the quantitative data from the in vivo study, new safe intake limits for **N-Nitroso-bisoprolol** were calculated using benchmark dose (BMD) analysis.[2][7] These derived limits are significantly higher than the default acceptable intake (AI) of 1.5 µg/day often applied to nitrosamines with limited data.[2][7]

Table 4: Derived Safe Intake Limits for **N-Nitroso-bisoprolol**[2][7]

Parameter	Derived Limit (µg/person/day)	Basis of Calculation
Permissible Daily Exposure (PDE)	400	ICH Q3C framework, based on in vivo ecNGS data
Acceptable Intake (AI)	64	ICH M7 framework, based on in vivo ecNGS data

These findings suggest that the Carcinogenic Potency Categorization Approach (CPCA), which relies on structural considerations alone, may be overly conservative for NBP.[1][2][9] The data-driven approach provides a more realistic and scientifically supported basis for setting safe exposure limits.[2][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the protocols for the key experiments conducted on **N-Nitroso-bisoprolol**.

Enhanced Ames Test (EAT) Protocol

The EAT for N-nitrosamines follows the general principles of the OECD 471 guideline but with specific modifications to enhance sensitivity.[\[6\]](#)[\[8\]](#)

- Test Strains: *S. typhimurium* strains TA98, TA100, TA1535, TA1537, and *E. coli* WP2uvrA (pKM101) were used.[\[6\]](#)[\[8\]](#)
- Assay Type: The pre-incubation method was employed.[\[8\]](#)
- Pre-incubation Time: A 30-minute pre-incubation period was used.[\[8\]](#)
- Metabolic Activation: The assay was conducted with and without a post-mitochondrial fraction (S9). For NBP, the key condition was the use of a 30% (v/v) hamster liver S9 fraction from rodents pre-treated with cytochrome P450 inducers (e.g., phenobarbital and β -naphthoflavone).[\[6\]](#)[\[8\]](#)
- Controls: Appropriate solvent controls and positive controls for each tester strain with and without S9 were included. For the EAT, additional nitrosamine-specific positive controls (e.g., NDMA, 1-Cyclopentyl-4-nitrosopiperazine) are recommended.[\[10\]](#)
- Data Analysis: A positive response is defined by a concentration-related increase in revertant colonies and a reproducible increase over the solvent control.

HPRT Gene Mutation Assay Protocol

This assay is conducted according to OECD Guideline 476.

- Cell Line: Chinese hamster V79 cells, which are deficient in certain metabolic enzymes, are commonly used.
- Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (e.g., induced rat liver S9).
- Treatment: Cells are exposed to NBP over a range of concentrations for a defined period (e.g., 4 hours).

- **Mutation Expression:** Following treatment, cells are cultured for a period to allow for the expression of any induced mutations in the Hprt gene.
- **Selection:** Cells are then cultured in a medium containing a selective agent (e.g., 6-thioguanine). Only mutant cells lacking functional HPRT can survive.
- **Data Analysis:** The mutation frequency is calculated as the number of mutant colonies relative to the number of surviving cells.

28-Day In Vivo ecNGS Study Protocol

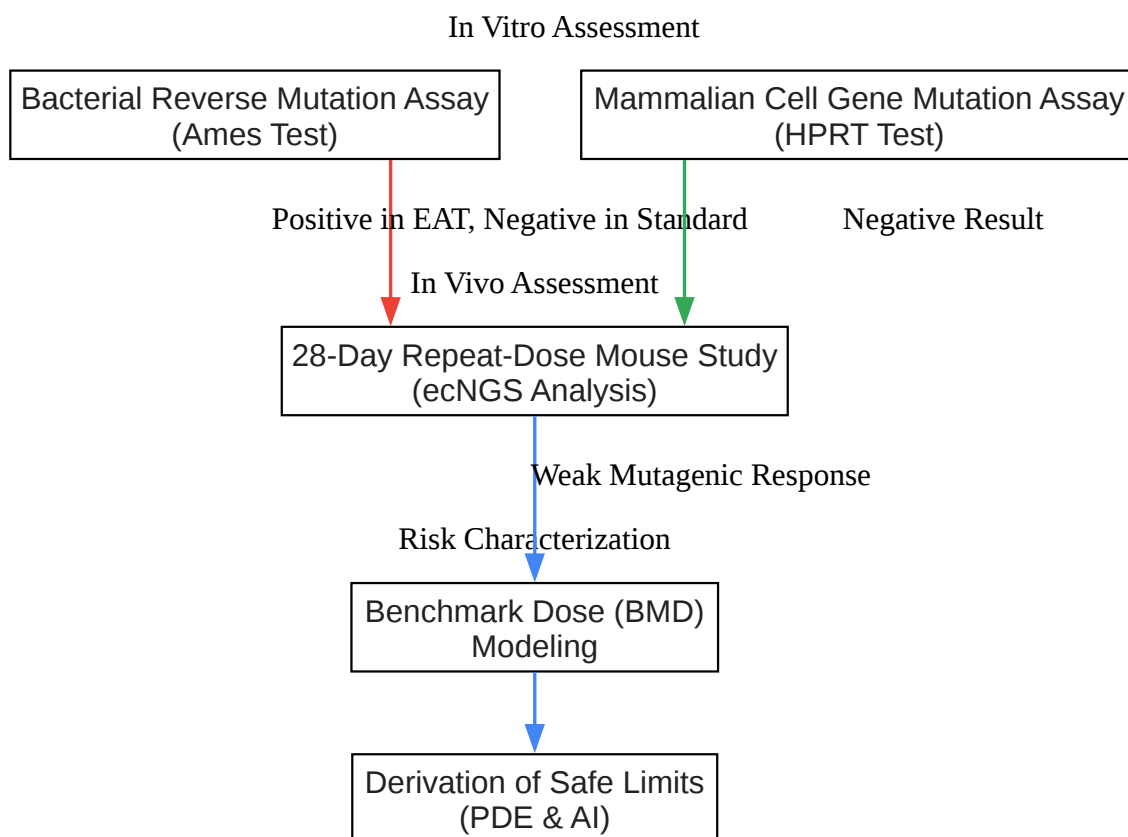
This study was designed to provide in vivo mutagenicity data for a robust risk assessment.

- **Animal Model:** Wild-type NMRI female mice were used.[\[2\]](#)
- **Dosing:** Animals were administered NBP daily for 28 consecutive days via an appropriate route (e.g., oral gavage). Multiple dose groups, a vehicle control group, and a positive control group were included.
- **Tissue Collection:** At the end of the study, liver and bone marrow tissues were collected for DNA extraction.[\[2\]](#)[\[7\]](#)
- **DNA Analysis:** DNA was analyzed using duplex sequencing, an error-corrected next-generation sequencing method, to identify and quantify rare mutations across the genome.
[\[6\]](#)
- **Data Analysis:** Mutation frequencies and spectra were determined for each dose group and tissue type. Benchmark dose (BMD) modeling was applied to the dose-response data to determine a point of departure for calculating the PDE and AI.[\[2\]](#)[\[6\]](#)[\[7\]](#)

Visualizations: Workflows and Pathways

Experimental Workflow for N-Nitroso-bisoprolol Toxicological Assessment

The logical flow of the toxicological evaluation, from in vitro screening to in vivo confirmation and safe limit derivation, is depicted below.

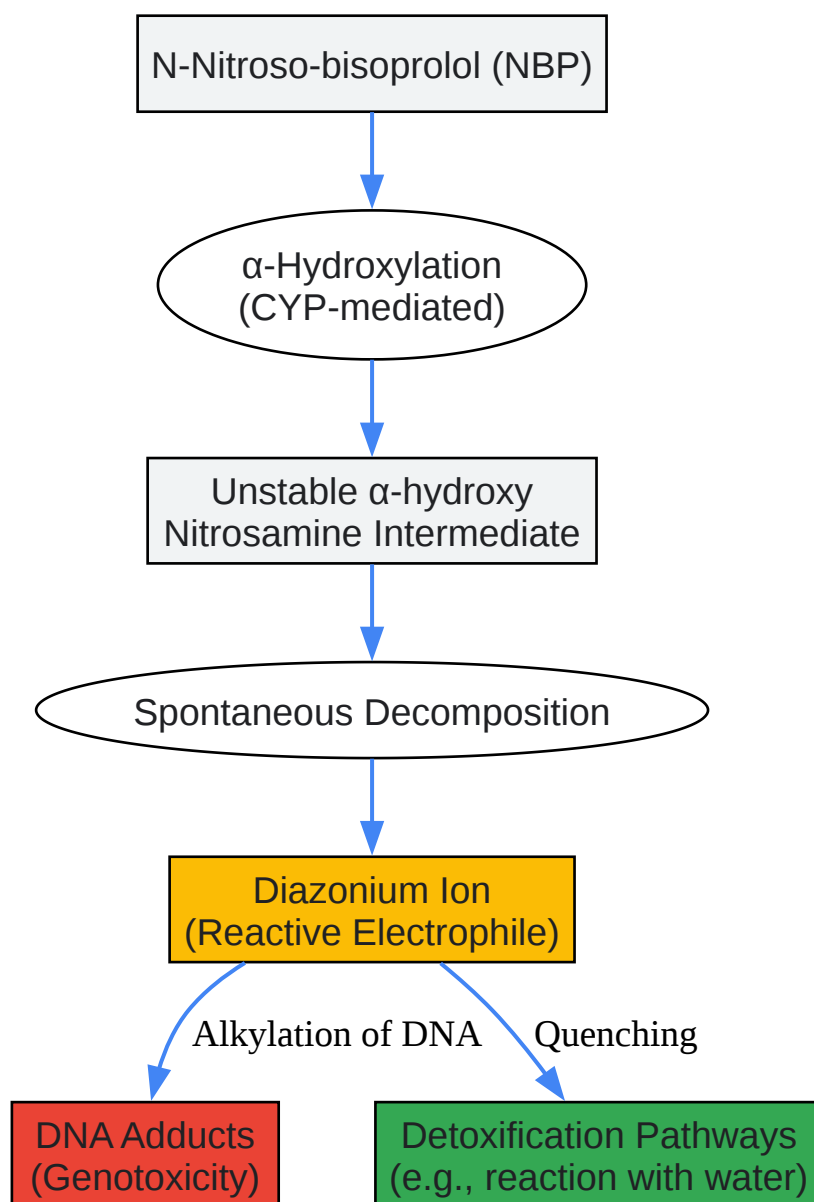


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Caption: Workflow for the toxicological evaluation of **N-Nitroso-bisoprolol**.

Proposed Metabolic Activation Pathway of N-Nitroso-bisoprolol

All N-nitrosamines require metabolic activation to exert their genotoxic effects.[3] This process is typically initiated by cytochrome P450 (CYP) enzymes through α -hydroxylation. The structural complexity of NBP, particularly the bulky isopropyl group adjacent to the nitroso moiety, is thought to hinder this metabolic activation compared to smaller nitrosamines, leading to lower carcinogenic potency.[5][11]



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Caption: Postulated metabolic activation pathway for **N-Nitroso-bisoprolol**.

Conclusion

The preliminary toxicological assessment of **N-Nitroso-bisoprolol** indicates that it is a weak mutagen, positive only under the stringent conditions of the Enhanced Ames Test and showing a weak response in a highly sensitive in vivo ecNGS study.[2][6][7] It was negative in the HPRT mammalian cell mutation assay.[2][7] The in vivo data has enabled the derivation of a Permissible Daily Exposure (PDE) of 400 μ g/day and an Acceptable Intake (AI) of 64 μ g/day ,

both substantially higher than the conservative default limits for uncharacterized nitrosamines. [2][7] This technical guide provides researchers, scientists, and drug development professionals with the core data and methodologies to support informed risk assessments and the establishment of appropriate control strategies for **N-Nitroso-bisoprolol** in pharmaceutical products. The integrated in vivo and in silico approach serves as a potential blueprint for evaluating other NDSRIs.[9]

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